methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate
Overview
Description
Methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate typically involves the condensation of appropriate aldehydes and thiosemicarbazides followed by cyclization. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring. The process may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, making it a candidate for anti-inflammatory or anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2E)-2-{[2-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate}
- **Methyl (2E)-2-{[2-(3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate}
Uniqueness
Methyl {(5E)-4-oxo-5-[(2E)-3-phenylprop-2-enylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetate stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to form stable complexes and undergo specific reactions makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-19-13(17)10-16-14(18)12(21-15(16)20)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b8-5+,12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKCPPEXLDCW-LRELXJSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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